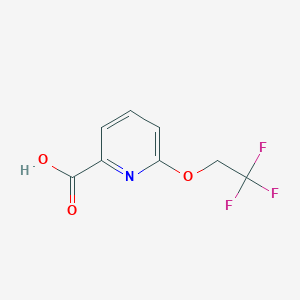

6-(2,2,2-Trifluoroethoxy)picolinic acid

Overview

Description

6-(2,2,2-Trifluoroethoxy)picolinic acid is a chemical compound with the CAS Number: 1247503-48-5 . It has a molecular weight of 221.14 and its IUPAC name is 6-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-1-2-5(12-6)7(13)14/h1-3H,4H2,(H,13,14) .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Sensitizers in Photophysical Studies

- 6-Phosphoryl picolinic acid derivatives, related to picolinic acid, are used as sensitizers for europium and terbium in photophysical studies. They show potential in creating complexes with enhanced emission intensity and stability (Andres & Chauvin, 2011).

Molecular and Environmental Biology

- In molecular biology, the pic gene cluster, associated with picolinic acid degradation, was identified in Alcaligenes faecalis JQ135. This discovery provides insights into the catabolic mechanisms of picolinic acid in bacteria (Qiu et al., 2019).

Coordination Chemistry

- Picolinic acid is involved in the formation of tris-picolinate complexes with metals like rhodium and iridium. These complexes have significant applications in coordination chemistry due to their unique structural and electrochemical properties (Basu et al., 2005).

MRI Contrast Agents

- Picolinate-containing macrocyclic Mn2+ complexes are investigated for their potential as MRI contrast agents. These studies focus on the stability and kinetics of these complexes, which are crucial for their effectiveness in medical imaging (Molnár et al., 2014).

Synthetic Chemistry

- Picolinic acid plays a role in the Mitsunobu reaction, a fundamental reaction in synthetic chemistry. Its involvement in this reaction has been studied to facilitate the synthesis of various chemical compounds (Sammakia & Jacobs, 1999).

Environmental Science

- Picolinic acid is part of studies exploring its role in enhancing the Fenton reaction, a process used in environmental remediation and water treatment. This research aims to improve the efficiency and selectivity of this reaction in removing pollutants (Yang et al., 2021).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-1-2-5(12-6)7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLJLNWTEWVWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1247503-48-5 | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)

![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)